molecular formula C15H17N B13595963 3-(1-Naphthyl)piperidine

3-(1-Naphthyl)piperidine

Cat. No.: B13595963
M. Wt: 211.30 g/mol
InChI Key: WFIGZOLXTMXGGX-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a naphthyl group at the third position. Piperidines are known for their significant roles in medicinal chemistry, serving as core structures in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(1-Naphthyl)piperidine involves the condensation of β-naphthol with piperidine under reflux conditions. Another approach is the reaction of β-bromonaphthalene with piperidine in the presence of a base such as sodium amide .

Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Naphthyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthyl-substituted piperidones.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Sodium amide or other strong bases are often used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines and piperidones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Naphthyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances its binding affinity to these targets, leading to various physiological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

    Piperidine: A simpler analog without the naphthyl group.

    Pyridine: Another nitrogen-containing heterocycle with different chemical properties.

    Quinoline: A bicyclic compound with a nitrogen atom in one of the rings.

Uniqueness: 3-(1-Naphthyl)piperidine is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3-naphthalen-1-ylpiperidine

InChI

InChI=1S/C15H17N/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2

InChI Key

WFIGZOLXTMXGGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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